molecular formula C15H13Cl2FN2O B4284217 N-(3,4-dichlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea

N-(3,4-dichlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea

Cat. No.: B4284217
M. Wt: 327.2 g/mol
InChI Key: GVVKODDXAVIXEN-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-N’-(3-fluoro-4-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-N’-(3-fluoro-4-methylphenyl)urea typically involves the reaction of 3,4-dichlorobenzylamine with 3-fluoro-4-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is isolated by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of N-(3,4-dichlorobenzyl)-N’-(3-fluoro-4-methylphenyl)urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification techniques such as recrystallization, distillation, or chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)-N’-(3-fluoro-4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where urea derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-N’-(3-fluoro-4-methylphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorobenzyl)-N’-(4-methylphenyl)urea
  • N-(3-fluorobenzyl)-N’-(3-fluoro-4-methylphenyl)urea
  • N-(3,4-dichlorobenzyl)-N’-(3-chloro-4-methylphenyl)urea

Uniqueness

N-(3,4-dichlorobenzyl)-N’-(3-fluoro-4-methylphenyl)urea is unique due to the specific combination of dichlorobenzyl and fluoro-methylphenyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3-(3-fluoro-4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2FN2O/c1-9-2-4-11(7-14(9)18)20-15(21)19-8-10-3-5-12(16)13(17)6-10/h2-7H,8H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVKODDXAVIXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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